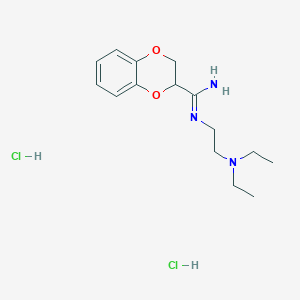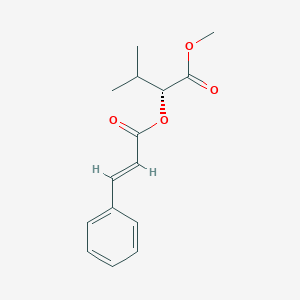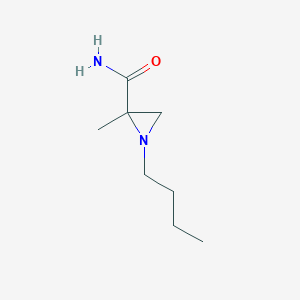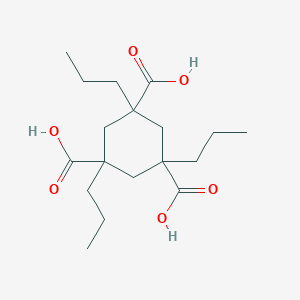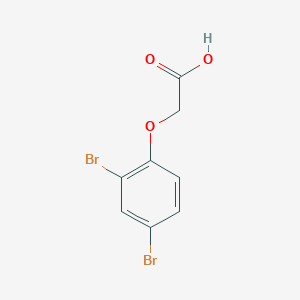
2,4-Dibromphenoxyessigsäure
Übersicht
Beschreibung
2,4-Dibromophenoxyacetic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of phenoxyacetic acid, where two bromine atoms are substituted at the 2 and 4 positions on the phenyl ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromophenoxyacetic acid has a wide range of applications in scientific research, including:
1. Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound is employed in studies to understand the mechanisms of various organic reactions.
2. Biology:
Plant Growth Regulation: It is used as a plant growth regulator to study the effects of synthetic auxins on plant development.
Herbicide Research: The compound is investigated for its potential use as a herbicide due to its structural similarity to other phenoxyacetic acid herbicides.
3. Medicine:
Drug Development: Researchers explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Activity Studies: The compound is studied for its biological activity and potential therapeutic applications.
4. Industry:
Agricultural Chemicals: It is used in the development of agricultural chemicals, including herbicides and plant growth regulators.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
Target of Action
2,4-Dibromophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant hormones. It primarily targets the auxin receptors in plants . These receptors play a crucial role in plant growth and development, including cell division, elongation, and differentiation .
Mode of Action
2,4-D mimics the natural auxin indole-3-acetic acid (IAA), binding to the same receptors and triggering similar physiological responses . It induces uncontrolled growth in susceptible plants, leading to their eventual death . At higher concentrations, 2,4-D can alter the plasticity of cell walls, influence protein production, and increase ethylene production .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-D is the auxin signaling pathway . By mimicking natural auxin, 2,4-D disrupts the normal balance of this hormone, leading to abnormal growth patterns . Additionally, 2,4-D can induce the expression of genes related to apoptosis and DNA repair .
Pharmacokinetics
The pharmacokinetics of 2,4-D, including its absorption, distribution, metabolism, and excretion (ADME), are complex and can vary depending on the specific conditions . In general, 2,4-D is absorbed through the leaves and is translocated to the meristems of the plant . The compound is metabolized in the plant tissues, and the metabolites are eventually excreted .
Result of Action
The primary result of 2,4-D action is the death of the plant. This occurs due to the uncontrolled growth induced by the compound, which disrupts normal plant development and leads to structural abnormalities . At the cellular level, 2,4-D can cause DNA damage and alter gene expression patterns .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-D. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and moisture levels . Additionally, 2,4-D can be transported from its application site to non-target areas through processes such as volatilization, leaching, and runoff .
Biochemische Analyse
Biochemical Properties
It is known that phenoxyacetic acid derivatives can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the compound, including the presence and position of functional groups .
Cellular Effects
It is known that phenoxyacetic acid derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenoxyacetic acid typically involves the bromination of phenoxyacetic acid. The process can be summarized as follows:
Starting Material: Phenoxyacetic acid.
Bromination: The phenoxyacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions.
Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to ensure selective bromination at the 2 and 4 positions on the phenyl ring.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure 2,4-dibromophenoxyacetic acid.
Industrial Production Methods: In an industrial setting, the production of 2,4-dibromophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenoxyacetic acid are brominated using bromine in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and bromine concentration, are continuously monitored to ensure consistent product quality.
Purification and Packaging: The final product is purified, dried, and packaged for distribution.
Analyse Chemischer Reaktionen
2,4-Dibromophenoxyacetic acid undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxyacetic acid derivatives.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
2. Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like zinc and hydrochloric acid, leading to the formation of phenoxyacetic acid.
3. Coupling Reactions:
Suzuki Coupling: The bromine atoms can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Heck Reaction: The compound can undergo Heck reactions with alkenes in the presence of palladium catalysts to form substituted alkenes.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different halogen substituents.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with three chlorine atoms on the phenyl ring.
2,4-Difluorophenoxyacetic Acid: A compound with fluorine substituents, used in various chemical applications.
2. Uniqueness:
Bromine Substitution: The presence of bromine atoms at the 2 and 4 positions imparts unique chemical and biological properties to the compound.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.
Eigenschaften
IUPAC Name |
2-(2,4-dibromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIAWXHMVYLFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143824 | |
| Record name | (2,4-Dibromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10129-78-9 | |
| Record name | 2,4-Dibromophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dibromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dibromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIBROMOPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62HDL64A9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
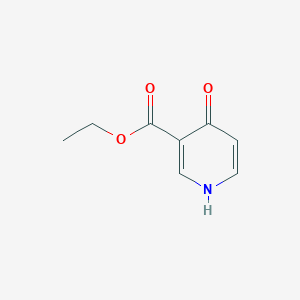
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)

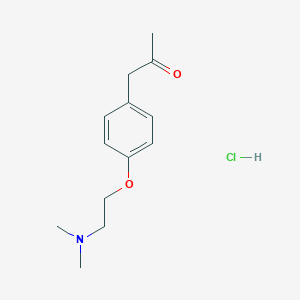

![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)

